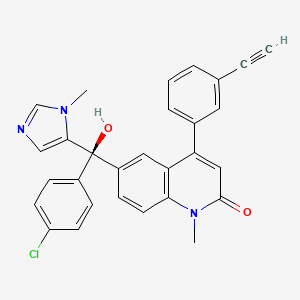

(Rac)-CP-609754

Description

CP-609,754 is a quinolinone derivative that inhibits farnesyl protein transferase, an enzyme that mediates the farnesylation of RAS, causing possible inhibition of the RAS pathway.

CP-609754 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

a farnesyltransferase inhibitor; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

6-[(R)-(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22ClN3O2/c1-4-19-6-5-7-20(14-19)24-16-28(34)33(3)26-13-10-22(15-25(24)26)29(35,27-17-31-18-32(27)2)21-8-11-23(30)12-9-21/h1,5-18,35H,2-3H3/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHDAIPFBPPQHQ-GDLZYMKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC=CC(=C5)C#C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC=C1[C@@](C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC=CC(=C5)C#C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152294 | |

| Record name | CP-609754 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190094-64-4 | |

| Record name | CP-609754 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190094644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-609754 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CP-609754 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-609754 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0S47W9GPY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (Rac)-CP-609754

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-CP-609754 is the racemic mixture of CP-609754, a potent and reversible inhibitor of farnesyltransferase (FTase).[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as a farnesyltransferase inhibitor. The document details the quantitative inhibitory data, experimental protocols for assessing its activity, and the underlying signaling pathways affected. Notably, extensive research has clarified that the primary target of this compound is farnesyltransferase, and there is no current scientific evidence to support its action as a diacylglycerol acyltransferase (DGAT) inhibitor.

Core Mechanism of Action: Farnesyltransferase Inhibition

This compound, through its active enantiomer CP-609754, exerts its biological effects by inhibiting the enzyme farnesyltransferase.[1][2] Farnesyltransferase is a crucial enzyme that catalyzes the post-translational addition of a farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within the C-terminal "CAAX" motif of specific proteins.[3] This process, known as farnesylation, is essential for the proper localization and function of numerous proteins involved in cellular signaling, growth, and proliferation.[3]

The most well-known substrates of farnesyltransferase are the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras).[4] These proteins are key components of signal transduction pathways that regulate cell growth and differentiation. By inhibiting farnesyltransferase, CP-609754 prevents the farnesylation of Ras proteins.[5] This blockage disrupts their ability to anchor to the inner surface of the cell membrane, which is a prerequisite for their activation and downstream signaling.[6] The resulting inhibition of the Ras signaling pathway is the primary mechanism behind the potential anti-cancer and therapeutic effects of CP-609754.[7][8]

CP-609754 is characterized as a potent and reversible inhibitor of farnesyltransferase with a slow on/off rate.[1] It demonstrates competitive inhibition with respect to the protein substrate (e.g., H-Ras) and noncompetitive inhibition with respect to the farnesyl pyrophosphate donor.[5] This indicates that CP-609754 binds to the farnesyltransferase-farnesyl pyrophosphate complex and competes with the binding of the Ras protein.[5]

Quantitative Data

The inhibitory potency of CP-609754 has been quantified in various studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity of CP-609754

| Target | Assay System | IC50 Value | Reference |

| Farnesylation of recombinant human H-Ras | Enzyme Assay | 0.57 ng/mL | [5] |

| Farnesylation of recombinant human K-Ras | Enzyme Assay | 46 ng/mL | [5] |

| Farnesylation of mutant H-Ras | 3T3 H-ras (61L)-transfected cell line | 1.72 ng/mL | [1] |

Table 2: Clinical Pharmacodynamic Data of CP-609754 (Phase I Study)

| Parameter | Value | Conditions | Reference |

| IC50 for FTase inhibition in PBMCs | 31.6 ng/mL | Emax model fit of day 1 and day 15 data | [1] |

| Maximal FTase Inhibition (Imax) | 92% | Emax model population estimate | [1] |

| Predicted Maximal Inhibition | 95% | At a dose of 400 mg twice per day (2 hours post-dose) | [1][7] |

Signaling Pathway

The primary signaling pathway affected by CP-609754 is the Ras-MAPK pathway. Inhibition of farnesyltransferase disrupts this cascade at a critical early step.

Caption: Ras signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize farnesyltransferase inhibitors like CP-609754.

This protocol is a generalized method for determining the in vitro potency of a farnesyltransferase inhibitor.

Objective: To measure the IC50 value of an inhibitor against farnesyltransferase.

Materials:

-

Purified farnesyltransferase enzyme

-

Recombinant H-Ras protein

-

[³H]-Farnesyl pyrophosphate ([³H]-FPP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Inhibitor compound (e.g., CP-609754) dissolved in DMSO

-

96-well filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of the inhibitor compound in DMSO.

-

In a 96-well plate, add the assay buffer, recombinant H-Ras, and the inhibitor at various concentrations.

-

Initiate the reaction by adding [³H]-FPP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl in ethanol).

-

Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [³H]-FPP.

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for a scintillation-based farnesyltransferase inhibition assay.

This protocol assesses the ability of an inhibitor to block protein farnesylation within a cellular context.

Objective: To visualize the inhibition of Ras farnesylation in treated cells.

Materials:

-

Cell line (e.g., 3T3 H-ras transfected cells)

-

Cell culture medium and supplements

-

Inhibitor compound (e.g., CP-609754)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus and membranes

-

Primary antibody against Ras (specific for the target isoform)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the inhibitor for a specified duration (e.g., 24-48 hours).

-

Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE. Unfarnesylated Ras will migrate slower than its farnesylated counterpart, resulting in a visible band shift.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody against Ras.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and visualize the bands. An increase in the intensity of the upper (slower migrating) band with increasing inhibitor concentration indicates successful inhibition of farnesylation.

Caption: Workflow for assessing cellular farnesylation via Western Blot.

Conclusion

This compound is a well-characterized farnesyltransferase inhibitor. Its mechanism of action is centered on the blockade of Ras protein farnesylation, leading to the disruption of downstream signaling pathways critical for cell growth and proliferation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound or in the broader field of farnesyltransferase inhibition. Future research may further elucidate the full spectrum of its cellular effects and therapeutic potential.

References

- 1. Quantification of farnesylmethylcysteine in lysates of peripheral blood mononuclear cells using liquid chromatography coupled with electrospray tandem mass spectrometry: pharmacodynamic assay for farnesyl transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioassaysys.com [bioassaysys.com]

- 3. assaygenie.com [assaygenie.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protein farnesyltransferase: measurement of enzymatic activity in 96-well format using TopCount microplate scintillation counting technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

(Rac)-CP-609754: A Technical Overview of Farnesyltransferase Inhibition

(Rac)-CP-609754 is a potent and reversible quinolinone-derived inhibitor of farnesyltransferase, an enzyme pivotal in the post-translational modification of several proteins crucial for intracellular signaling, most notably the Ras superfamily of small GTPases. This technical guide provides an in-depth analysis of this compound's mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its impact on cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

This compound exerts its inhibitory effect on farnesyltransferase (FTase) through a competitive binding mechanism. Specifically, it competes with the prenyl group acceptor, the Ras protein, for binding to the enzyme.[1] However, it is noncompetitive with respect to the prenyl group donor, farnesyl pyrophosphate (FPP).[1] This indicates that this compound binds to the FTase-FPP complex, thereby preventing the transfer of the farnesyl group to the cysteine residue within the C-terminal CAAX box of the target protein.[1] The inhibition by CP-609754 is reversible and characterized by a slow on/off rate.[1]

The farnesylation of Ras proteins is a critical step for their localization to the plasma membrane, which is a prerequisite for their subsequent activation and downstream signaling. By inhibiting this process, this compound effectively blocks the aberrant signaling cascades often associated with oncogenic Ras mutations, which are prevalent in many forms of cancer.[2][3][4][5]

Quantitative Inhibitory Data

The inhibitory potency of CP-609754 has been quantified in various assays, demonstrating its efficacy against farnesyltransferase. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Target/System | Reference |

| IC50 | 0.57 ng/mL | Recombinant Human H-Ras Farnesylation | [1][6] |

| IC50 | 46 ng/mL | Recombinant Human K-Ras Farnesylation | [1][6] |

| IC50 | 1.72 ng/mL | Farnesylation of mutant H-Ras in 3T3 H-ras (61L)-transfected cells | [1] |

| ED50 | 28 mg/kg | In vivo tumor growth inhibition (3T3 H-ras (61L) tumors) | [1] |

Experimental Protocols

Farnesyltransferase Inhibition Assay (Recombinant Enzyme)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound on recombinant human farnesyltransferase.

Materials:

-

Recombinant human farnesyltransferase

-

Farnesyl pyrophosphate (FPP), tritiated ([3H]-FPP)

-

Recombinant human H-Ras or K-Ras protein

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT)

-

Scintillation cocktail

-

Filter plates (e.g., glass fiber)

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant Ras protein, and varying concentrations of this compound.

-

Initiate the reaction by adding recombinant farnesyltransferase and [3H]-FPP.

-

Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 1 M HCl in ethanol).

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled, farnesylated Ras protein.

-

Wash the filters to remove unincorporated [3H]-FPP.

-

Add scintillation cocktail to the filters and quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by nonlinear regression analysis.

Cellular Farnesylation Inhibition Assay

This protocol describes a method to assess the inhibition of protein farnesylation by this compound in a cellular context.

Materials:

-

Cell line (e.g., 3T3 H-ras (61L)-transfected cells)

-

Cell culture medium and supplements

-

This compound

-

[35S]methionine or tritiated mevalonate precursor (e.g., [3H]-mevalonolactone)

-

Lysis buffer (e.g., RIPA buffer)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting equipment and antibodies against Ras or other farnesylated proteins

-

Phosphorimager or autoradiography film

Procedure:

-

Culture the cells to the desired confluency.

-

Treat the cells with varying concentrations of this compound for a specified duration.

-

During the last few hours of treatment, label the cells with [35S]methionine or a tritiated prenyl precursor.

-

Harvest and lyse the cells.

-

Determine the total protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE.

-

Visualize the radiolabeled proteins using a phosphorimager or autoradiography. The inhibition of farnesylation will result in a shift in the electrophoretic mobility of the target protein (unfarnesylated proteins migrate slower).

-

Alternatively, perform a Western blot analysis using specific antibodies to detect the farnesylated and unfarnesylated forms of the protein of interest.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of farnesyltransferase inhibition by this compound and its impact on downstream signaling.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. medchemexpress.com [medchemexpress.com]

(Rac)-CP-609754 biological activity

An In-Depth Technical Guide to the Biological Activity of (Rac)-CP-609754 For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the racemic mixture of CP-609754 (also known as LNK-754), is a potent, orally bioavailable small molecule inhibitor of farnesyltransferase (FTase). By targeting this key enzyme, this compound disrupts the post-translational modification of a variety of cellular proteins, most notably the Ras superfamily of small GTPases. This interference with protein farnesylation has significant implications for cellular signaling pathways that are often dysregulated in diseases such as cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of the biological activity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.

Mechanism of Action

This compound is a quinolinone derivative that acts as a competitive inhibitor of farnesyltransferase.[1] Farnesylation is a crucial step in the post-translational modification of many proteins, including the Ras family (H-Ras, K-Ras, and N-Ras). This process involves the covalent attachment of a 15-carbon farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CAAX" motif of the target protein. This lipid modification is essential for the proper localization and anchoring of Ras proteins to the inner leaflet of the plasma membrane, a prerequisite for their signaling function. By inhibiting FTase, this compound prevents the farnesylation of Ras, thereby blocking its membrane association and subsequent activation of downstream signaling cascades involved in cell proliferation, survival, and differentiation.

Quantitative Biological Activity Data

The biological activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Farnesyltransferase Inhibition

| Target | Assay System | IC₅₀ | Reference |

| Recombinant Human H-Ras Farnesylation | Enzyme Assay | 0.57 ng/mL | MedChemExpress |

| Recombinant Human K-Ras Farnesylation | Enzyme Assay | 46 ng/mL | MedChemExpress |

| Mutant H-Ras Farnesylation | 3T3 H-ras (61L) transfected cells | 1.72 ng/mL | AACR Journals |

Table 2: In Vivo Anti-Tumor Activity

| Model System | Dosing Regimen | Endpoint | Result | Reference |

| 3T3 H-ras (61L) tumor xenograft in mice | 100 mg/kg, twice daily, oral | Tumor regression | Achieved | AACR Journals |

| 3T3 H-ras (61L) tumor xenograft in mice | Twice daily, oral | Tumor growth inhibition | ED₅₀ = 28 mg/kg | AACR Journals |

Table 3: In Vivo Activity in an Alzheimer's Disease Model (5XFAD Mice)

| Brain Region | Treatment Duration | Endpoint | Result | Reference |

| Hippocampus | 3 months (chronic) | Aβ plaque burden | Reduced | PubMed Central |

| Cortex | 3 months (chronic) | Aβ plaque burden | Reduced | PubMed Central |

| Hippocampus | 3 months (chronic) | Plaque size | Significantly decreased | PubMed Central |

| Cortex | 3 months (chronic) | Plaque size | Decreased | PubMed Central |

| Hippocampus | 3 months (chronic) | Aβ deposition (Dentate Gyrus) | High | PubMed Central |

| Hippocampus | 3 months (chronic) | Aβ deposition (CA1) | Moderate | PubMed Central |

| Hippocampus | 3 months (chronic) | Aβ deposition (CA3) | Moderate | PubMed Central |

Table 4: Clinical Pharmacodynamics (Phase I Study in Advanced Solid Tumors)

| Dose | Endpoint | Result | Reference |

| 400 mg twice daily | Inhibition of farnesyltransferase activity in peripheral blood mononuclear cells (2 hours post-dose) | 95% maximal inhibition | PubMed |

Signaling Pathway

The primary signaling pathway affected by this compound is the Ras-MAPK pathway. The following diagram illustrates the mechanism of action of this compound in inhibiting this pathway.

Caption: Inhibition of the Ras-MAPK signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Farnesyltransferase Inhibition Assay (Enzymatic)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against farnesyltransferase.

Caption: Workflow for a typical in vitro farnesyltransferase inhibition assay.

Methodology:

-

Reagents and Materials: Recombinant human farnesyltransferase, farnesyl pyrophosphate, recombinant Ras protein (e.g., H-Ras or K-Ras), [³H]-farnesyl pyrophosphate or a fluorescence-based detection system, this compound, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT), stop solution (e.g., 1 M HCl), scintillation cocktail (for radioactive assays).

-

Assay Procedure:

-

In a microplate, combine the assay buffer, farnesyltransferase enzyme, and varying concentrations of this compound.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding farnesyl pyrophosphate (spiked with [³H]-farnesyl pyrophosphate) and the Ras protein substrate.

-

Incubate the reaction for a specified time (e.g., 30-60 minutes) at 37°C.

-

Terminate the reaction by adding the stop solution.

-

-

Detection:

-

Radioactive method: Transfer the reaction mixture to a filter membrane that binds the farnesylated Ras protein. Wash the filter to remove unincorporated [³H]-farnesyl pyrophosphate. Measure the radioactivity on the filter using a scintillation counter.

-

Non-radioactive methods: Utilize fluorescence polarization, FRET, or antibody-based detection of farnesylated Ras.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor). Determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot for Prelamin A Accumulation

This protocol is used to assess the inhibition of farnesylation in a cellular context by detecting the accumulation of the unprocessed form of lamin A, prelamin A.

Methodology:

-

Cell Culture and Treatment: Culture cells of interest (e.g., cancer cell lines or fibroblasts) in appropriate media. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

Protein Extraction: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for prelamin A.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Immunohistochemistry for Amyloid-β in Mouse Brain Tissue

This protocol details the staining of amyloid-β plaques in brain tissue from the 5XFAD mouse model.

Methodology:

-

Tissue Preparation:

-

Perfuse the mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

-

Post-fix the brains in 4% PFA and then cryoprotect in a sucrose solution.

-

Section the brains into thin sections (e.g., 30-40 µm) using a cryostat or vibratome.

-

-

Staining Procedure:

-

Wash the brain sections in PBS.

-

Perform antigen retrieval, if necessary (e.g., by heating in citrate buffer or treatment with formic acid).

-

Permeabilize the sections with a detergent (e.g., Triton X-100) in PBS.

-

Block non-specific binding sites with a blocking solution (e.g., normal goat serum in PBS).

-

Incubate the sections with a primary antibody against amyloid-β (e.g., 6E10 or 4G8).

-

Wash the sections and incubate with a fluorescently labeled secondary antibody.

-

Mount the sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Imaging and Analysis:

-

Visualize the stained sections using a fluorescence or confocal microscope.

-

Capture images of the regions of interest (e.g., hippocampus and cortex).

-

Quantify the amyloid plaque burden and size using image analysis software.

-

Conclusion

This compound is a potent farnesyltransferase inhibitor with demonstrated biological activity in both cancer and Alzheimer's disease models. Its mechanism of action, centered on the inhibition of Ras farnesylation and the subsequent disruption of downstream signaling, provides a strong rationale for its therapeutic potential. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic applications of this and other farnesyltransferase inhibitors. Further investigation into the anti-proliferative effects across a broader range of cancer cell lines and more detailed quantitative analysis in neurodegenerative models will continue to refine our understanding of the full therapeutic scope of this compound.

References

(Rac)-CP-609754: A Technical Guide to its Role in the RAS Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-CP-609754, the racemic mixture of CP-609754, is a potent and reversible inhibitor of farnesyltransferase (FTase).[1][2] This enzyme catalyzes the addition of a farnesyl group to the C-terminal cysteine residue of a variety of proteins, a critical post-translational modification for their proper subcellular localization and function.[3][4] The most well-known substrates of FTase are the RAS family of small GTPases (H-RAS, K-RAS, and N-RAS), which are key regulators of cellular proliferation, differentiation, and survival.[3][4] Oncogenic mutations in RAS genes, leading to constitutively active RAS proteins, are found in a significant percentage of human cancers, making the RAS signaling pathway a prime target for anti-cancer drug development.[3] This technical guide provides an in-depth overview of the role of this compound in the RAS signaling pathway, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols.

Mechanism of Action

This compound exerts its biological effects by inhibiting farnesyltransferase.[1] This inhibition prevents the farnesylation of RAS proteins, a crucial step for their translocation from the cytosol to the inner surface of the plasma membrane.[3] Membrane association is essential for RAS proteins to interact with their downstream effectors and initiate signaling cascades. By blocking farnesylation, this compound effectively traps RAS in the cytoplasm in an inactive state, thereby inhibiting the activation of downstream pro-proliferative and survival pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data on the activity and effects of CP-609754.

Table 1: In Vitro Inhibitory Activity of CP-609754

| Target | Parameter | Value | Cell Line/System | Reference |

| Recombinant Human H-RAS Farnesylation | IC50 | 0.57 ng/mL | --- | [2] |

| Recombinant Human K-RAS Farnesylation | IC50 | 46 ng/mL | --- | [2] |

Table 2: In Vivo Antitumor Activity of CP-609754 (Mouse Xenograft Model)

| Tumor Model | Dosing | Effect | Reference |

| HRAS-mutant head and neck patient-derived xenograft | Not Specified | Tumor growth inhibition | [5] |

Table 3: Clinical Pharmacodynamics of CP-609754 (Phase I Study in Patients with Advanced Malignant Tumors)

| Dose | Parameter | Result | Time Point | Reference |

| 400 mg twice daily | Farnesyltransferase Activity in Peripheral Blood Mononuclear Cells | 95% maximal inhibition (predicted) | 2 hours post-dose | [6][7] |

Table 4: Recommended Dosing from Phase I Clinical Trial

| Parameter | Recommended Dose | Population | Reference |

| Recommended Phase II Dose (RP2D) | ≥640 mg twice per day | Patients with advanced malignant tumors | [6][7] |

Signaling Pathways and Experimental Workflows

RAS Signaling Pathway and the Action of this compound

The following diagram illustrates the canonical RAS signaling pathway and the point of intervention for this compound.

Caption: RAS signaling pathway and the inhibitory action of this compound on farnesyltransferase.

Crosstalk with the cAMP/PKA Signaling Pathway

While this compound directly targets farnesyltransferase, it is important for researchers to be aware of the known crosstalk between the RAS/MAPK and the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathways. The activation of RAS can influence cAMP levels and PKA activity, and conversely, the cAMP/PKA pathway can modulate RAS signaling, often in a cell-type-specific manner. For instance, in some contexts, increased cAMP and PKA activity can inhibit the RAF-MEK-ERK cascade.

To date, there is no direct evidence in the scientific literature to suggest that this compound's mechanism of action involves the direct modulation of phosphodiesterase (PDE) enzymes or PKA. Its primary role remains the inhibition of farnesyltransferase and the subsequent disruption of RAS localization and downstream signaling. Further research would be required to investigate any potential secondary effects on the cAMP/PKA pathway.

Caption: General crosstalk between the RAS/MAPK and cAMP/PKA signaling pathways.

Experimental Protocols

Farnesyltransferase (FTase) Activity Assay (In Vitro)

This protocol is a generalized method for measuring FTase activity and the inhibitory potential of compounds like this compound.

Materials:

-

Purified recombinant farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

This compound or other test compounds

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, the dansylated peptide substrate, and purified FTase in the wells of a 96-well plate.

-

Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding FPP to each well.

-

Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 550 nm) over time in a kinetic mode. The farnesylation of the dansylated peptide leads to an increase in fluorescence.

-

Calculate the initial reaction rates from the linear portion of the kinetic curves.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Analysis of Protein Farnesylation in Cells by SDS-PAGE and Western Blot

This method is used to assess the extent of protein farnesylation within cells and the effect of FTase inhibitors. Unfarnesylated proteins often exhibit a slight shift in mobility on SDS-PAGE compared to their farnesylated counterparts.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

Western blotting apparatus and reagents

-

Primary antibody specific for the protein of interest (e.g., anti-RAS)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency and treat with varying concentrations of this compound or vehicle for a specified time (e.g., 24-48 hours).

-

Harvest the cells and prepare cell lysates using lysis buffer.

-

Determine the protein concentration of each lysate.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against the target protein.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and visualize the bands. A shift in the band to a higher apparent molecular weight indicates the accumulation of the unfarnesylated protein.

Immunofluorescence for RAS Localization

This protocol allows for the visualization of RAS protein localization within the cell, which is altered by farnesyltransferase inhibition.

Materials:

-

Cells cultured on coverslips

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against RAS

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and allow them to adhere.

-

Treat the cells with this compound or vehicle for the desired time.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific antibody binding with blocking solution.

-

Incubate the cells with the primary anti-RAS antibody.

-

Wash the cells and incubate with the fluorophore-conjugated secondary antibody and DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize the subcellular localization of RAS using a fluorescence microscope. In untreated cells, RAS should be predominantly at the plasma membrane, while in treated cells, an increased cytoplasmic signal is expected.

Conclusion

This compound is a well-characterized farnesyltransferase inhibitor that effectively disrupts the RAS signaling pathway by preventing the membrane localization of RAS proteins. Its activity has been quantified both in vitro and in clinical settings, demonstrating its potential as a therapeutic agent in RAS-driven cancers. While its direct mechanism of action is focused on FTase, the intricate crosstalk between the RAS and cAMP/PKA signaling pathways suggests that the broader cellular consequences of farnesyltransferase inhibition warrant further investigation. The experimental protocols provided in this guide offer a framework for researchers to further explore the biological effects of this compound and other farnesyltransferase inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Farnesyltransferase inhibitors and anti-Ras therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. A phase I open label study of the farnesyltransferase inhibitor CP-609,754 in patients with advanced malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-CP-609754 and Protein Prenylation: A Technical Guide

An In-Depth Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Rac)-CP-609754, a potent farnesyltransferase inhibitor, and its relationship with protein prenylation. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the mechanisms of protein prenylation and the therapeutic potential of its inhibitors.

Introduction to Protein Prenylation

Protein prenylation is a critical post-translational modification that involves the covalent attachment of isoprenoid lipids, primarily farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to cysteine residues within target proteins.[1] This process is catalyzed by a family of enzymes known as prenyltransferases. The addition of these hydrophobic moieties facilitates the anchoring of proteins to cellular membranes, which is essential for their proper subcellular localization and function in a multitude of signaling pathways.[1] Key proteins that undergo prenylation include small GTPases of the Ras, Rho, and Rab families, which are pivotal regulators of cell growth, differentiation, and intracellular trafficking.[1][2]

This compound is a quinolinone derivative that acts as a potent and reversible inhibitor of farnesyltransferase (FTase), one of the key enzymes in the prenylation process.[3][4][5] By blocking the farnesylation of proteins like Ras, this compound disrupts their ability to localize to the cell membrane and initiate downstream signaling cascades, making it a compound of significant interest in cancer research and for the potential treatment of other diseases.[3][4]

The Mechanism of Protein Prenylation and its Inhibition by this compound

The prenylation process is carried out by three distinct enzymes: farnesyltransferase (FTase), geranylgeranyltransferase I (GGTase-I), and geranylgeranyltransferase II (GGTase-II, also known as RabGGTase).[2] FTase and GGTase-I recognize a "CaaX" motif at the C-terminus of their substrate proteins, where 'C' is a cysteine, 'a' is typically an aliphatic amino acid, and 'X' determines the specificity of the enzyme.[2] RabGGTase recognizes Rab proteins and attaches two geranylgeranyl groups to cysteine residues at their C-terminus.[6]

This compound specifically targets and inhibits FTase.[3][5] This inhibition prevents the transfer of the farnesyl group from FPP to the cysteine residue of FTase substrates, most notably the Ras proteins.[4] Unprenylated Ras proteins are unable to anchor to the plasma membrane and remain inactive in the cytosol, thereby blocking the activation of downstream oncogenic signaling pathways.[3]

Impact on Cellular Signaling Pathways

The inhibition of farnesyltransferase by this compound has profound effects on cellular signaling, primarily through the disruption of the Ras pathway. The Ras proteins (H-Ras, K-Ras, and N-Ras) are key regulators of cell proliferation, survival, and differentiation. When activated, Ras proteins trigger a cascade of downstream signaling events, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. By preventing Ras farnesylation, this compound effectively blocks the initiation of these cascades.

While this compound is a specific inhibitor of FTase, its effects can extend to other prenylated proteins. Some proteins can be alternatively prenylated by GGTase-I in the presence of an FTase inhibitor. However, the primary mechanism of action remains the disruption of farnesylation-dependent signaling. The impact on Rab proteins, which are primarily geranylgeranylated, is less direct. However, the intricate crosstalk between signaling pathways means that disruption of a major hub like Ras can have widespread consequences on other cellular processes, including vesicular trafficking regulated by Rab GTPases.

Quantitative Data on this compound Activity

The potency of this compound has been quantified in both preclinical and clinical settings. The following tables summarize the available data on its inhibitory activity.

| Target Protein | Inhibitory Concentration (IC50) | Reference |

| Recombinant Human H-Ras | 0.57 ng/mL | [3][7] |

| Recombinant Human K-Ras | 46 ng/mL | [3][7] |

Table 1: In Vitro Inhibitory Activity of this compound

| Study Population | Dose | Effect | Reference |

| Patients with Advanced Malignant Tumors | 400 mg twice daily | 95% maximal inhibition of farnesyltransferase activity in peripheral blood mononuclear cells 2 hours post-dose | [8][9] |

Table 2: Clinical Pharmacodynamic Activity of CP-609,754

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and protein prenylation.

In Vitro Farnesyltransferase (FTase) Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against FTase.

Materials:

-

Recombinant human FTase

-

Recombinant H-Ras or K-Ras protein

-

[³H]-Farnesyl pyrophosphate ([³H]-FPP)

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT)

-

Scintillation cocktail and vials

-

Filter paper (e.g., glass fiber)

-

Trichloroacetic acid (TCA)

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a reaction tube, combine the assay buffer, recombinant Ras protein, and the test compound at various concentrations.

-

Initiate the reaction by adding recombinant FTase and [³H]-FPP.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding cold 10% TCA.

-

Filter the reaction mixture through glass fiber filter paper to capture the precipitated, radiolabeled Ras protein.

-

Wash the filters with cold 5% TCA to remove unincorporated [³H]-FPP.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.

Cell-Based Protein Prenylation Assay (Western Blotting)

This assay assesses the effect of an inhibitor on the prenylation status of a target protein in cultured cells by observing a mobility shift on an SDS-PAGE gel. Unprenylated proteins typically migrate slower than their prenylated counterparts.[10]

Materials:

-

Cultured cells (e.g., cancer cell lines)

-

This compound or other test compounds

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein (e.g., anti-Ras, anti-Rab)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24-48 hours).

-

Harvest the cells and lyse them using a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Image the blot using a suitable imaging system to visualize the bands corresponding to the prenylated and unprenylated forms of the target protein.

Conclusion

This compound is a valuable research tool for investigating the role of protein farnesylation in cellular signaling and disease. Its potent and specific inhibition of farnesyltransferase allows for the targeted disruption of farnesylation-dependent pathways, most notably the Ras signaling cascade. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted effects of this compound and the broader implications of inhibiting protein prenylation. Further research into the effects of this compound on a wider range of cell types and its potential interplay with other prenylated protein families will continue to enhance our understanding of its therapeutic potential.

References

- 1. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]

- 2. Dual Prenylation Is Required for Rab Protein Localization and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Facebook [cancer.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Prenylation of Rab GTPases: molecular mechanisms and involvement in genetic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. A phase I open label study of the farnesyltransferase inhibitor CP-609,754 in patients with advanced malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

(Rac)-CP-609754 in Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) continues to pose a significant global health challenge, necessitating the exploration of novel therapeutic strategies. One such avenue of investigation involves the modulation of protein farnesylation, a critical post-translational modification implicated in various cellular processes, including those underlying AD pathogenesis. This technical guide provides an in-depth overview of (Rac)-CP-609754, also known as LNK-754, a farnesyltransferase inhibitor (FTI) that has demonstrated preclinical efficacy in models of Alzheimer's disease. This document details its mechanism of action, summarizes key quantitative findings from preclinical studies, outlines experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction: The Role of Farnesyltransferase in Alzheimer's Disease

Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the attachment of a farnesyl pyrophosphate group to specific cysteine residues within target proteins, a process known as farnesylation. This lipid modification facilitates the anchoring of proteins to cell membranes, a prerequisite for their proper function and participation in signaling cascades. In the context of Alzheimer's disease, several farnesylated proteins, including small GTPases of the Ras superfamily, are involved in pathways that regulate the processing of amyloid precursor protein (APP), endolysosomal trafficking, and neuroinflammation.

Emerging evidence suggests that FTase activity is upregulated in the brains of individuals with Alzheimer's disease.[1] This observation has led to the hypothesis that inhibiting FTase could represent a viable therapeutic strategy to mitigate AD pathology. By preventing the farnesylation of key proteins, FTIs can disrupt the pathological signaling cascades that contribute to the production of amyloid-beta (Aβ) peptides and the formation of amyloid plaques.

This compound (LNK-754) is a potent, blood-brain barrier-penetrant farnesyltransferase inhibitor that has been investigated for its therapeutic potential in neurodegenerative disorders.[2][3] Preclinical studies have demonstrated its ability to reduce amyloid pathology and associated neuropathological features in a mouse model of Alzheimer's disease, highlighting its promise as a disease-modifying agent.[2][3]

Mechanism of Action of this compound

The primary mechanism of action of this compound in the context of Alzheimer's disease is the inhibition of farnesyltransferase. This inhibition disrupts the function of several proteins involved in the amyloidogenic pathway.

A key consequence of farnesyltransferase inhibition is the modulation of endolysosomal trafficking. In healthy neurons, components of the lysosomal degradation pathway are efficiently transported along axons. However, in Alzheimer's disease, this process is impaired, leading to the accumulation of immature endolysosomal and autophagic organelles within dystrophic neurites surrounding amyloid plaques. These dystrophic neurites are major sites of Aβ production due to the accumulation of β-site amyloid precursor protein cleaving enzyme (BACE1) and APP.

This compound has been shown to promote the axonal trafficking and maturation of endolysosomal compartments.[2][3] By enhancing the fusion of late endosomes with lysosomes, it facilitates the proper degradation of cellular components, including BACE1. This reduction in BACE1 accumulation within dystrophic neurites leads to decreased processing of APP into amyloidogenic Aβ peptides, thereby reducing amyloid plaque formation.[2]

dot

Caption: Signaling pathway of this compound in Alzheimer's disease.

Quantitative Data from Preclinical Studies

A key study investigated the effects of this compound (LNK-754) in the 5XFAD mouse model of Alzheimer's disease, which exhibits significant amyloid pathology.[2][3] The following tables summarize the quantitative findings from this research.

Table 1: Effect of Chronic LNK-754 Treatment on Amyloid Plaque Burden in 5XFAD Mice

| Treatment Group | Aβ42 Covered Area (% in Cortex) | Thiazine Red Positive Area (% in Cortex) |

| Vehicle | 100 ± 12.5 | 100 ± 15.2 |

| LNK-754 (1 mg/kg/day) | 65 ± 8.1 | 58 ± 7.9 |

| Lonafarnib (1 mg/kg/day) | 85 ± 10.3 | 79 ± 9.5 |

| *p < 0.05 compared to vehicle. Data are presented as mean ± SEM, normalized to the vehicle group. |

Table 2: Effect of Chronic LNK-754 Treatment on Dystrophic Neurite Markers in 5XFAD Mice

| Treatment Group | LAMP1 Covered Area per Plaque (Cortex) | BACE1 Covered Area per Plaque (Cortex) | BACE1 and LAMP1 Co-localization (Pearson's Coefficient, Cortex) |

| Vehicle | 100 ± 9.8 | 100 ± 11.2 | 0.45 ± 0.04 |

| LNK-754 (1 mg/kg/day) | 72 ± 7.5 | 68 ± 8.3 | 0.28 ± 0.03 |

| Lonafarnib (1 mg/kg/day) | 91 ± 8.9 | 89 ± 9.1 | 0.41 ± 0.05 |

| p < 0.05 compared to vehicle. Data are presented as mean ± SEM, normalized to the vehicle group where applicable. |

Experimental Protocols

This section details the methodologies employed in the key preclinical study of this compound in the 5XFAD mouse model.[2][3]

Animal Model and Drug Administration

-

Animal Model: 5XFAD transgenic mice, which overexpress five familial Alzheimer's disease mutations in human APP and presenilin 1 (PSEN1), were used. These mice develop amyloid plaques starting at two months of age.

-

Drug Formulation: this compound (LNK-754) was dissolved in a vehicle solution of 0.5% sodium carboxymethylcellulose.

-

Chronic Treatment Regimen: Two-month-old 5XFAD mice received daily intraperitoneal (i.p.) injections of either vehicle or LNK-754 at a dose of 1 mg/kg for 12 weeks.

-

Acute Treatment Regimen: Five-month-old 5XFAD mice received daily i.p. injections of either vehicle or LNK-754 at a dose of 1 mg/kg for 3 weeks.

Immunohistochemistry and Image Analysis

-

Tissue Preparation: Following treatment, mice were anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. Brains were dissected, post-fixed, and cryoprotected in sucrose solutions before being sectioned on a cryostat.

-

Immunostaining: Brain sections were stained with primary antibodies against Aβ42, LAMP1 (a lysosomal marker), and BACE1. Secondary antibodies conjugated to fluorescent dyes were used for visualization. Thiazine Red staining was performed to detect fibrillar amyloid plaque cores.

-

Image Acquisition and Analysis: Images were captured using a confocal microscope. The percentage of the cortical area covered by Aβ42 and Thiazine Red staining was quantified using image analysis software. For dystrophic neurite analysis, the area of LAMP1 and BACE1 immunopositivity specifically around amyloid plaques was measured. Pearson's correlation coefficient was calculated to determine the co-localization of BACE1 and LAMP1 within these dystrophic neurites.

Farnesyltransferase Activity Assay (General Protocol)

While a specific IC50 value for LNK-754 was not reported in the primary preclinical study, a general protocol for determining farnesyltransferase inhibitory activity is as follows:

-

Principle: A fluorogenic assay is used to measure the transfer of a farnesyl group from farnesyl pyrophosphate to a dansylated peptide substrate. Inhibition of farnesyltransferase results in a decrease in the fluorescent signal.[1]

-

Reagents:

-

Recombinant human farnesyltransferase

-

Farnesyl pyrophosphate

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., Tris-HCl, MgCl2, ZnCl2, DTT)

-

Test compound (this compound) at various concentrations

-

-

Procedure:

-

The test compound is pre-incubated with farnesyltransferase in the assay buffer.

-

The reaction is initiated by the addition of farnesyl pyrophosphate and the dansylated peptide substrate.

-

The reaction is allowed to proceed at 37°C for a defined period.

-

The fluorescence intensity is measured using a microplate reader (e.g., excitation at 340 nm, emission at 520 nm).

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

dot

Caption: Workflow for preclinical studies of this compound.

Conclusion and Future Directions

This compound (LNK-754) has emerged as a promising farnesyltransferase inhibitor with demonstrated preclinical efficacy in a relevant mouse model of Alzheimer's disease. Its ability to reduce amyloid plaque burden and markers of axonal dystrophy by modulating endolysosomal trafficking provides a strong rationale for its further investigation. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals seeking to build upon these findings.

Future research should focus on several key areas. A definitive determination of the in vitro and in vivo IC50 of this compound for farnesyltransferase is crucial for a more complete understanding of its potency. Further studies are also warranted to explore its effects on other aspects of Alzheimer's pathology, such as tau hyperphosphorylation and neuroinflammation, in greater detail. Ultimately, the promising preclinical data for this compound supports its continued evaluation as a potential disease-modifying therapy for Alzheimer's disease.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. Farnesyltransferase inhibitor LNK-754 attenuates axonal dystrophy and reduces amyloid pathology in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Farnesyltransferase inhibitor LNK-754 attenuates axonal dystrophy and reduces amyloid pathology in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-CP-609754: A Technical Guide for Researchers in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-CP-609754 is a potent and selective inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of several proteins implicated in oncogenesis, most notably the Ras family of small GTPases. By preventing the farnesylation of Ras and other target proteins, this compound disrupts their localization to the cell membrane and subsequent activation of downstream signaling pathways that drive cell proliferation, survival, and differentiation. This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its activity in cancer cell lines. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular mechanisms and experimental workflows.

Introduction

The Ras proteins (H-Ras, K-Ras, and N-Ras) are frequently mutated in human cancers, leading to constitutively active signaling and uncontrolled cell growth. Farnesylation, the attachment of a 15-carbon farnesyl pyrophosphate group to a cysteine residue near the C-terminus of Ras, is essential for its membrane association and function. Farnesyltransferase (FTase) catalyzes this crucial step, making it an attractive target for anti-cancer drug development.

This compound is a quinolinone derivative that acts as a competitive inhibitor of FTase with respect to the prenyl acceptor protein (e.g., Ras) and a noncompetitive inhibitor with respect to the prenyl donor, farnesyl pyrophosphate (FPP). This document summarizes the key findings related to the in vitro and in vivo activity of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data on the inhibitory activity of CP-609754.

Table 1: In Vitro Inhibitory Activity of CP-609754

| Target | Assay System | IC50 Value | Reference |

| Recombinant Human H-Ras Farnesylation | Enzyme Assay | 0.57 ng/mL | [1] |

| Recombinant Human K-Ras Farnesylation | Enzyme Assay | 46 ng/mL | [1] |

| Mutant H-Ras Farnesylation | 3T3 H-ras (61L)-transfected cells | 1.72 ng/mL | [1] |

Table 2: In Vivo Antitumor Activity of CP-609754

| Cancer Model | Treatment Schedule | Efficacy Metric | Value | Reference |

| 3T3 H-ras (61L) tumors in mice | Twice daily oral dosing | ED50 (Tumor Growth Inhibition) | 28 mg/kg | [1] |

Signaling Pathways

This compound primarily exerts its effects by inhibiting farnesyltransferase, thereby disrupting the Ras signaling cascade. The following diagram illustrates the targeted pathway.

Caption: Inhibition of Farnesyltransferase by this compound blocks Ras membrane localization and downstream signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.

Caption: Workflow for determining cell viability using the MTT assay.

Protocol Details:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Adherence: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol Details:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Western Blot Analysis of Ras Farnesylation

This protocol is used to assess the inhibition of Ras processing by this compound. Unfarnesylated Ras migrates slower on an SDS-PAGE gel compared to its farnesylated counterpart.

Caption: Workflow for Western Blot analysis of Ras farnesylation.

Protocol Details:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto a 12% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Ras (pan-Ras) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A shift to a higher molecular weight indicates the accumulation of unprocessed, unfarnesylated Ras.

Conclusion

This compound is a potent inhibitor of farnesyltransferase with demonstrated in vitro and in vivo activity against cancer models driven by H-Ras mutations. Its mechanism of action through the disruption of the Ras signaling pathway provides a strong rationale for its investigation as a targeted anti-cancer agent. Further studies are warranted to explore its efficacy across a broader range of cancer cell lines with different genetic backgrounds and to elucidate the full spectrum of its molecular effects. The protocols and data presented in this guide offer a foundational resource for researchers in the field of oncology drug discovery and development.

References

(Rac)-CP-609754: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of (Rac)-CP-609754, a racemic farnesyltransferase inhibitor. The information is intended for researchers, scientists, and drug development professionals, with a focus on its chemical structure, properties, and relevant experimental methodologies.

Chemical Structure and Properties

This compound is the racemic mixture of CP-609754, a potent inhibitor of farnesyltransferase.[1][2][3] It belongs to the quinolinone class of compounds.[4][5]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C29H22ClN3O2 | [2] |

| Molecular Weight | 479.96 g/mol | [2] |

| CAS Number | 439153-64-7 | [2] |

| Synonyms | (Rac)-LNK-754, (Rac)-OSI-754 | [1][3] |

Mechanism of Action

This compound exerts its biological effect by inhibiting the enzyme farnesyltransferase (FTase). This enzyme is responsible for the post-translational farnesylation of a variety of cellular proteins, most notably the Ras family of small GTPases.[4][5] Farnesylation is a crucial step for the proper localization and function of Ras proteins, which are key components of signal transduction pathways that regulate cell growth, proliferation, and survival.

By inhibiting FTase, this compound prevents the attachment of a farnesyl group to Ras proteins. This disruption leads to the mislocalization of Ras from the plasma membrane, thereby inhibiting downstream signaling cascades, such as the RAF/MEK/ERK and PI3K/AKT pathways. This mechanism of action underlies the potential of this compound as a therapeutic agent in diseases characterized by aberrant Ras signaling, such as various cancers.

Caption: Farnesyltransferase Inhibition by this compound and its Impact on the Ras Signaling Pathway.

Quantitative Data

The following tables summarize key quantitative data related to the activity and pharmacokinetics of the active enantiomer, CP-609754.

Table 2: In Vitro Inhibitory Activity of CP-609754

| Target | Assay System | IC50 (ng/mL) |

| Farnesylation of H-Ras | Recombinant Human Protein | 0.57 |

| Farnesylation of K-Ras | Recombinant Human Protein | 46 |

| Farnesylation of H-Ras | 3T3 H-ras (61L)-transfected cells | 1.72 |

Data for the active enantiomer, CP-609754.

Table 3: Pharmacokinetic Parameters of CP-609,754 in Humans (Phase I Clinical Trial)

| Parameter | Value |

| Route of Administration | Oral |

| Absorption | Rapid |

| Half-life (t1/2) | ~3 hours |

| Dose Proportionality | Proportional increase in exposure with dose |

| Maximal Inhibition of FTase in PBMCs | 95% at 400 mg twice daily (2 hours post-dose) |

Data from a Phase I clinical trial of CP-609,754 in patients with advanced solid tumors.[5]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation of this compound. The following sections provide methodologies for key experiments.

Proposed Synthesis of this compound

While the specific synthesis of this compound is not publicly detailed, a plausible retro-synthetic analysis based on its quinolinone core suggests a convergent synthesis strategy.

Caption: Proposed Convergent Synthesis Workflow for this compound.

Protocol:

-

Synthesis of the Quinolinone Core: A substituted aniline can be reacted with a β-ketoester, such as ethyl acetoacetate, under acidic conditions (e.g., using polyphosphoric acid or Dowex resin) to construct the quinolinone ring system via a Conrad-Limpach reaction or a similar cyclization method.

-

Synthesis of the Side Chain: The substituted imidazole-containing side chain can be synthesized separately. This may involve the construction of the imidazole ring followed by functionalization to introduce the necessary linking group.

-

Coupling Reaction: The quinolinone core, likely halogenated at the appropriate position, can be coupled with the synthesized side chain using a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling.

-

Purification: The final product, this compound, would be purified using standard techniques such as column chromatography on silica gel, followed by recrystallization or precipitation to obtain the desired purity.

Farnesyltransferase Inhibition Assay (In Vitro)

This protocol describes a typical in vitro assay to determine the inhibitory activity of this compound against farnesyltransferase.

Materials:

-

Recombinant human farnesyltransferase

-

Recombinant H-Ras or K-Ras protein

-

[3H]-Farnesyl pyrophosphate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 10 µM ZnCl2, 5 mM DTT)

-

This compound dissolved in DMSO

-

Scintillation cocktail and vials

-

Filter plates (e.g., 96-well glass fiber)

Protocol:

-

Prepare a reaction mixture containing assay buffer, recombinant Ras protein, and [3H]-farnesyl pyrophosphate.

-

Add varying concentrations of this compound (or vehicle control) to the reaction mixture.

-

Initiate the enzymatic reaction by adding recombinant farnesyltransferase.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl in ethanol).

-

Transfer the reaction mixture to a filter plate and wash to remove unincorporated [3H]-farnesyl pyrophosphate.

-

Add scintillation cocktail to the wells and quantify the amount of incorporated [3H]-farnesyl group using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Characterization of this compound

The identity and purity of synthesized this compound should be confirmed using a combination of analytical techniques.

Table 4: Analytical Methods for Characterization

| Technique | Purpose | Expected Outcome |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C) | Structural elucidation | A spectrum consistent with the proposed chemical structure, showing the correct chemical shifts, integrations, and coupling patterns for all protons and carbons. |

| High-Resolution Mass Spectrometry (HRMS) | Determination of exact mass and molecular formula | An observed mass that is within a few ppm of the calculated exact mass for C29H22ClN3O2. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups | Absorption bands corresponding to the characteristic functional groups present in the molecule (e.g., C=O of the quinolinone, C=N of the imidazole, aromatic C-H). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak in the chromatogram, indicating a high degree of purity (typically >95%). |

Clinical Trial Overview

A Phase I open-label study of CP-609,754 was conducted in patients with advanced solid tumors.[5]

Study Design:

-

Objective: To determine the maximum-tolerated dose (MTD), toxicity profile, and recommended Phase II dose (RP2D).

-

Patient Population: Patients with solid tumors refractory to standard therapies.

-

Dosing: Oral administration, either once or twice daily, with dose escalation.

-

Pharmacokinetic Analysis: Blood samples were collected to determine the pharmacokinetic profile.

-

Pharmacodynamic Analysis: Peripheral blood mononuclear cells (PBMCs) were assayed for farnesyltransferase activity.

Caption: Workflow of the Phase I Clinical Trial for CP-609,754.

Conclusion

This compound is a farnesyltransferase inhibitor with a well-defined mechanism of action targeting the Ras signaling pathway. Its preclinical and early clinical data suggest a potential role in the treatment of diseases driven by aberrant Ras signaling. This guide provides a foundational understanding of its chemical properties, biological activity, and relevant experimental methodologies to aid in further research and development efforts.

References

- 1. A phase I open label study of the farnesyltransferase inhibitor CP-609,754 in patients with advanced malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. Facebook [cancer.gov]

(Rac)-CP-609754 (CAS 439153-64-7): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-CP-609754, with the CAS number 439153-64-7, is the racemic mixture of CP-609754, a potent and reversible inhibitor of farnesyltransferase (FTase).[1][2] Also known by the synonyms (Rac)-LNK-754 and (Rac)-OSI-754, this quinolinone derivative has been a subject of investigation for its therapeutic potential in oncology and neurodegenerative diseases, particularly cancer and Alzheimer's disease.[1][3] Its mechanism of action centers on the inhibition of protein farnesylation, a critical post-translational modification for various proteins involved in cellular signaling, most notably the Ras superfamily of small GTPases.[4][5] By preventing the farnesylation and subsequent membrane localization of proteins like Ras, this compound disrupts downstream signaling pathways implicated in cell growth, proliferation, and survival.[5][6]

Mechanism of Action: Farnesyltransferase Inhibition

Farnesyltransferase is a key enzyme that catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a CaaX motif at the C-terminus of target proteins.[3][5] This process, known as farnesylation, is essential for the proper localization and function of numerous signaling proteins, including members of the Ras family (H-Ras, K-Ras, N-Ras).[6][7] Once farnesylated, these proteins are anchored to the cell membrane, a prerequisite for their participation in signal transduction cascades that regulate cell cycle progression and survival.[3][6]

CP-609754 acts as a competitive inhibitor with respect to the protein substrate (e.g., H-Ras) and a noncompetitive inhibitor concerning the farnesyl pyrophosphate donor.[2] This suggests that the compound binds to the FTase-FPP complex and competes with the binding of the Ras protein.[2] The inhibition is reversible and characterized by a slow on/off rate.[2]